5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorine atom and the isopropyl group in the structure of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1H-imidazole-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new agrochemicals with fungicidal activity.
Mechanism of Action
The mechanism of action of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . In the context of its antituberculosis activity, the compound targets the bacterial cell wall synthesis and disrupts the integrity of the cell membrane .
Comparison with Similar Compounds
5-Chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit antituberculosis activity but differ in their structural features and specific activity profiles.
Pyrimidinamine derivatives: These compounds are known for their fungicidal activity and have been used in the development of new agrochemicals.
The unique structural features of 5-chloro-N-isopropylimidazo[1,2-a]pyrimidin-7-amine, such as the presence of the chlorine atom and the isopropyl group, contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
89099-81-0 |
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Molecular Formula |
C9H11ClN4 |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-chloro-N-propan-2-ylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)12-8-5-7(10)14-4-3-11-9(14)13-8/h3-6H,1-2H3,(H,11,12,13) |
InChI Key |
ZIFNBUIERPHJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
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